![molecular formula C13H18N2O3 B4235056 (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4235056.png)
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol
Overview
Description
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol has various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One of the advantages of using (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to be effective at low concentrations, making it a cost-effective option. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of (5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol. One potential direction is to further investigate its potential as a bioactive compound in drug discovery. Another direction is to study its mechanism of action in more detail to better understand its potential applications. Additionally, further studies may be needed to determine its safety and toxicity profile in different applications.
Scientific Research Applications
(5-{[[(3-ethylisoxazol-5-yl)methyl](methyl)amino]methyl}-2-furyl)methanol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a bioactive compound in drug discovery.
properties
IUPAC Name |
[5-[[(3-ethyl-1,2-oxazol-5-yl)methyl-methylamino]methyl]furan-2-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-10-6-13(18-14-10)8-15(2)7-11-4-5-12(9-16)17-11/h4-6,16H,3,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWONWJRGGDNAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN(C)CC2=CC=C(O2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.